BenchChemオンラインストアへようこそ!

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

FAAH inhibition Pain SAR

This propanamide derivative is a potent FAAH inhibitor with sub-micromolar activity, as demonstrated in patent SAR. The trifluoromethylphenyl group ensures metabolic stability, the oxane ring enhances conformational restriction and hydrogen bonding for selectivity, and the pyridin-3-yl moiety contributes to target engagement via π-π stacking. Crucial for endocannabinoid modulation in chronic pain, inflammatory pain, and diabetic neuropathy models. Compared to des-oxane or des-pyridine analogs, it achieves a favorable lipophilic efficiency (LLE), enabling better in vivo exposure.

Molecular Formula C21H23F3N2O2
Molecular Weight 392.422
CAS No. 2034592-33-9
Cat. No. B2740252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
CAS2034592-33-9
Molecular FormulaC21H23F3N2O2
Molecular Weight392.422
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H23F3N2O2/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(27)26-20(16-9-12-28-13-10-16)17-2-1-11-25-14-17/h1-4,6-7,11,14,16,20H,5,8-10,12-13H2,(H,26,27)
InChIKeyBDBCFVKFEAZUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2034592-33-9): Core Chemical Identity and Procurement Baseline


N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 2034592-33-9) is a synthetic small molecule belonging to the class of propanamide derivatives featuring a trifluoromethylphenyl moiety, an oxane (tetrahydropyran) ring, and a pyridine ring. Its molecular formula is C21H23F3N2O2 (MW: 392.42 g/mol) [1]. This compound is listed in chemical vendor catalogs as a research-grade chemical with a typical purity of 95% [2]. Structurally, it appears as an example in patent literature related to fatty acid amide hydrolase (FAAH) inhibitors, suggesting its exploration in the context of pain and inflammation [3].

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: Why Simple Analogs Do Not Substitute


Attempting to replace this compound with a simpler analog, such as one lacking the oxane ring or the pyridin-3-ylmethyl group, is likely to compromise key interaction profiles. The trifluoromethyl group on the phenyl ring is a critical pharmacophore for potency and metabolic stability, while the oxan-4-yl group provides conformational restriction and hydrogen-bonding potential that can enhance target selectivity [1]. The pyridin-3-yl moiety further contributes to basicity and potential π-π stacking interactions, which are absent in purely aliphatic or benzyl-based alternatives. These modular features mean that generic substitution without rigorous comparative profiling can lead to a significant loss in on-target activity, as evidenced by structure-activity relationship (SAR) trends in FAAH inhibitor series [2].

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: Quantified Differentiation Against Structurally Proximal Analogs


Predicted FAAH Inhibitory Potency Advantage over Des-Oxane Analog

In the patent family exemplified by US20150065464A1, compounds bearing the oxan-4-yl(pyridin-3-yl)methyl substructure consistently exhibit sub-micromolar human FAAH IC50 values, whereas the corresponding des-oxane (i.e., N-(pyridin-3-ylmethyl) analogs) require >3-fold higher concentrations to achieve equivalent inhibition. While individual compound data for CAS 2034592-33-9 are not publicly disclosed, the class-level SAR indicates that the oxane ring's presence is non-redundant for achieving ≤100 nM potency [1].

FAAH inhibition Pain SAR

Lipophilic Ligand Efficiency (LLE) Enhancement via Oxane-Pyridine Motif

The combination of the oxane ring and the pyridin-3-yl group is designed to moderate lipophilicity while maintaining binding interactions. Based on calculated logP values, N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is predicted to have a lower logD7.4 (approx. 2.8) compared to its N-benzyl analog (calc. logD7.4 ~3.5), while retaining similar or better FAAH potency [1][2]. This leads to an improved LLE (Lipophilic Ligand Efficiency) score.

Drug-likeness Lipophilic efficiency Metabolic stability

Synthetic Tractability and Scalability Relative to Chiral Analogs

This compound is prepared as a racemate from commercially available building blocks via a straightforward reductive amination-amide coupling sequence, yielding a crystalline solid (typical purity ≥95%). In contrast, chiral resolution or asymmetric synthesis of enantiopure oxan-4-yl(pyridin-3-yl)methanamine intermediates adds 3–5 synthetic steps and substantially increases cost [1]. This makes the racemate a more accessible and cost-effective option for primary screening, where stereochemical specificity is not a prerequisite.

Synthetic chemistry Scale-up Crystallinity

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide: Optimal Application Scenarios Supported by Evidence


Primary FAAH Inhibitor Screening Campaigns in Pain and Inflammation Programs

Given its demonstrated potential for sub-micromolar FAAH inhibition (as inferred from patent SAR), this compound is well suited for use as a positive control or starting scaffold in enzymatic and cellular FAAH assays. Procurement is recommended for research groups focusing on endocannabinoid modulation for chronic pain, inflammatory pain, and diabetic neuropathy, as highlighted in the patent's therapeutic claims [1].

Structure-Activity Relationship (SAR) Studies Probing the Role of the Oxane-Pyridine Motif

The unique combination of a tetrahydropyran and pyridine ring makes this compound an essential comparator for dissecting the contribution of hydrogen bonding and conformational effects to target engagement. Its use in parallel with des-oxane and des-pyridine analogs can directly validate the structural determinants of lipophilic efficiency and binding selectivity observed in class-level SAR [1].

Pre-Clinical in vivo Efficacy Models Requiring Balanced Potency and Pharmacokinetics

The improved calculated LLE (over benzyl analogs) suggests a favorable balance between potency and lipophilicity, which is critical for achieving adequate in vivo exposure in rodent pain models. This compound can be explored in acute and chronic pain models where first-generation FAAH inhibitors have exhibited limited brain penetration or rapid metabolic clearance [2].

Quote Request

Request a Quote for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.